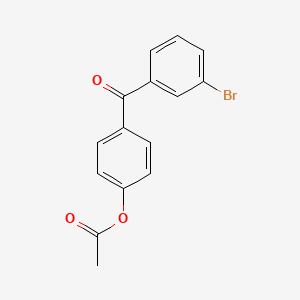

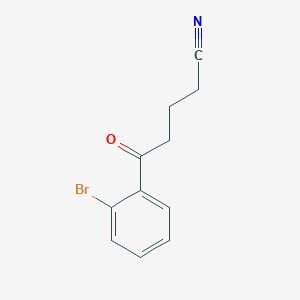

5-(2-Bromophenyl)-5-Oxovaleronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Bromophenyl)-1H-tetrazole is a 5-substituted 1H-tetrazole. It can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .

Synthesis Analysis

The synthesis of similar compounds often involves the use of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation using less nucleophilic compounds for boron ate complex formation has also been reported .Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . Other reactions include the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones to form pyrazoles .Applications De Recherche Scientifique

Antimicrobial Activity

The bromophenyl group in compounds like 5-(2-Bromophenyl)-5-Oxovaleronitrile has been studied for its potential antimicrobial properties. Research indicates that derivatives of bromophenyl can exhibit promising activity against bacterial (Gram-positive and Gram-negative) and fungal species. This is achieved through the inhibition of microbial lipid biosynthesis or other mechanisms .

Anticancer Activity

Compounds containing the bromophenyl moiety have been evaluated for their anticancer properties, particularly against breast cancer cell lines such as MCF7. These compounds may act as lead molecules for the development of novel anticancer agents, offering a new avenue for cancer treatment .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Bromophenyl derivatives have been used in molecular docking to predict their binding affinity and mode of action within the binding pocket of selected proteins, aiding in rational drug design .

Synthesis of Heterocyclic Compounds

The bromophenyl group is instrumental in the synthesis of heterocyclic compounds, which have a wide range of medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. The versatility of the bromophenyl group makes it a valuable component in the synthesis of these bioactive molecules .

Lead Molecule for Drug Design

Due to its structural significance, 5-(2-Bromophenyl)-5-Oxovaleronitrile can serve as a lead molecule in drug design. Its pharmacological activities can be further explored and optimized to create more potent and selective drugs for various diseases .

Bioactivity Spectrum Analysis

The bioactivity spectrum of bromophenyl derivatives can be analyzed to determine their potential therapeutic applications. This includes studying their pharmacodynamics and pharmacokinetics to assess their safety and efficacy as drugs .

Antitumor Properties

Research has shown that bromophenyl compounds can exhibit antitumor properties. They may work by causing abnormalities in cancerous cells or by blocking the proliferation of these cells, thus serving as potential antitumor agents .

Pharmacological Activity Studies

The pharmacological activities of bromophenyl derivatives, including their antimicrobial and anticancer effects, can be studied in detail. This involves evaluating their therapeutic potential and understanding their mode of action at the molecular level .

Safety and Hazards

Orientations Futures

Borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The study of pyrazole derivatives has also shown promise in various biological and pharmacological activities .

Propriétés

IUPAC Name |

5-(2-bromophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTLRBDYXAYVIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642193 |

Source

|

| Record name | 5-(2-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-5-Oxovaleronitrile | |

CAS RN |

884504-59-0 |

Source

|

| Record name | 5-(2-Bromophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.